Methyl 4-(glycylamino)benzoate
Description
Significance within Aromatic Ester and Amino Acid Derivative Chemistry
The structure of Methyl 4-(glycylamino)benzoate is a hybrid of two important chemical classes. An ester is a compound derived from an acid where at least one hydroxyl group is replaced by an organyl (R') group. wikipedia.org Aromatic esters, specifically, contain a carbonyl group attached to an aromatic ring, which imparts structural rigidity and specific electronic properties. wikipedia.org The methyl benzoate (B1203000) portion of the molecule exemplifies this, providing a stable, planar scaffold.
Simultaneously, the molecule is a derivative of glycine (B1666218), the simplest amino acid. Amino acids are characterized by the presence of both an amino group and a carboxyl group, which can exist as zwitterions (internal salts), influencing properties like solubility and reactivity. britannica.com By incorporating the glycyl moiety, this compound introduces a flexible linker with the capacity for hydrogen bonding and further chemical modification, particularly at the terminal amino group.
The combination of a rigid aromatic ester with a flexible amino acid derivative within a single molecule is significant. This duality allows for the design of molecules with tailored properties. The aromatic ring can engage in specific interactions (e.g., pi-stacking), while the amino acid portion provides a handle for building larger, more complex structures through peptide coupling reactions. organic-chemistry.org This bifunctional nature makes it a valuable building block in organic synthesis for creating novel compounds with precise structural and functional attributes.
Contextualization in Peptide Chemistry and Peptidomimetic Design
In the realm of biochemistry and medicinal chemistry, there is a continuous effort to design molecules that can mimic the function of natural peptides. Peptidomimetics are small, protein-like chains designed to imitate peptides, often with modifications to improve properties like stability against enzymatic degradation or enhanced biological activity. wikipedia.org These modifications can involve altering the peptide backbone or incorporating non-natural amino acids. wikipedia.org
This compound serves as an excellent example of a non-natural building block for peptidomimetic design. It can be incorporated into a peptide sequence to introduce a rigid aromatic ester group. This structural perturbation can enforce a specific conformation (shape) upon the peptide chain, which can be crucial for its interaction with biological targets like receptors or enzymes. The ester group itself can also act as a key interaction point or be a site for further functionalization.
The use of such modified amino acid derivatives is a key strategy in peptide chemistry to create molecules with novel therapeutic or diagnostic potential. By replacing a natural amino acid with a scaffold like this compound, researchers can systematically probe the structural requirements for biological activity and develop more robust and effective peptide-based drugs.
Overview of Current Research Frontiers and Unexplored Avenues
Current research indicates that this compound is primarily utilized as a versatile intermediate or scaffold in the synthesis of more complex molecules. ontosight.ai Its structure is a foundational piece for building larger compounds with potential applications in medicinal chemistry and materials science. For instance, related and more complex benzoate derivatives are often investigated for their potential biological activities, including anti-inflammatory or anticancer properties. ontosight.airesearchgate.net The synthesis of these target molecules often begins with simpler, functionalized building blocks like this compound. A related compound, for example, serves as an intermediate in the synthesis of the pharmaceutical agent apremilast. evitachem.com
The unexplored avenues for this compound are rooted in its unique hybrid structure. Potential future research frontiers include:
Polymer Chemistry: The bifunctional nature of the molecule, with an amine at one end and an aromatic ester at the other, makes it a candidate for creating novel polyamides or polyesters with specific, repeating structural units.
Drug Delivery: The compound could be used as a linker to attach drugs to a carrier molecule. The ester bond could be designed to be cleavable under specific physiological conditions, allowing for targeted release of an active pharmaceutical ingredient.
Fragment-Based Drug Discovery: In this approach, small molecular fragments are screened for their ability to bind to a biological target. This compound could serve as a starting fragment, which can then be chemically elaborated to develop a more potent and selective ligand.
Materials Science: The rigid aromatic core and the hydrogen-bonding capabilities of the amide group suggest that derivatives of this compound could be explored for the development of new materials with self-assembling properties, such as liquid crystals or gels.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glycine |
| Methyl benzoate |
| p-aminobenzoic acid (PABA) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2-aminoacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMIMCDRIBQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Glycylamino Benzoate
Hydrolytic Stability and Reaction Mechanisms
The hydrolysis of the methyl ester group in Methyl 4-(glycylamino)benzoate to yield 4-(glycylamino)benzoic acid and methanol (B129727) can be achieved under both acidic and basic conditions. The mechanisms of these transformations are analogous to those of other benzoate (B1203000) esters, though the rate and equilibrium are influenced by the nature of the para-substituent.
Ester Hydrolysis under Acidic Conditions
Under acidic conditions, the hydrolysis of this compound proceeds via a well-established nucleophilic acyl substitution mechanism, specifically the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. This multi-step process is initiated by the protonation of the carbonyl oxygen of the ester, which significantly enhances the electrophilicity of the carbonyl carbon.
The key steps in the acidic hydrolysis are:
Protonation of the Carbonyl Oxygen: The reaction is catalyzed by a strong acid (e.g., H2SO4 or HCl) in an aqueous solution. The ester's carbonyl oxygen acts as a Lewis base, accepting a proton from the hydronium ion (H3O+) to form a resonance-stabilized cation. This protonation makes the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting the -OCH3 into a better leaving group (-O+HCH3).
Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final product, 4-(glycylamino)benzoic acid, and regenerate the acid catalyst (H3O+).
Table 1: Mechanistic Steps in Acid-Catalyzed Ester Hydrolysis
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |
| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer to the alkoxy group. |
| 5 | Elimination of the alcohol (methanol) to form a protonated carboxylic acid. |
Ester Hydrolysis under Basic Conditions
In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of this compound occurs through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This process, often referred to as saponification, is effectively irreversible.
The mechanistic steps for basic hydrolysis are as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH3O-) as the leaving group.
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid (4-(glycylamino)benzoic acid). This acid-base reaction is highly favorable and results in the formation of a carboxylate salt and methanol.
Table 2: Comparison of Acidic and Basic Ester Hydrolysis
| Feature | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H2SO4, HCl) | Base (e.g., NaOH, KOH) |
| Nucleophile | Water (weak) | Hydroxide ion (strong) |
| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack on carbonyl carbon |
| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |
| Reversibility | Reversible | Irreversible |
| Final Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
Reactions Involving the Ester Functionality
Beyond hydrolysis, the ester group of this compound can undergo several other important transformations, including transesterification, aminolysis, and reduction.
Transesterification Processes and Equilibria
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with another alcohol in the presence of an acid or base catalyst to form a new ester and methanol.
The reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the reactant alcohol is typically used, or the methanol by-product is removed as it is formed.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the reactant alcohol acting as the nucleophile instead of water.
Base-Catalyzed Transesterification: This proceeds via nucleophilic attack of an alkoxide ion (from the reactant alcohol) on the ester carbonyl.
Aminolysis Reactions for Amide Formation
This compound can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amide, N-substituted 4-(glycylamino)benzamide. This reaction, known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism.
The general steps are:
Nucleophilic Attack: The amine, being a stronger nucleophile than water or alcohols, attacks the carbonyl carbon of the ester.
Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.
Proton Transfer and Elimination: A proton is transferred from the nitrogen to the oxygen of the methoxy group, followed by the elimination of methanol.
While this reaction is possible, it is often slower than the aminolysis of more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. Computational studies on the aminolysis of methyl benzoate with ammonia have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the latter being favored in the presence of a second amine molecule acting as a general base catalyst.
Targeted Reduction of the Ester Group
The ester functionality of this compound can be selectively reduced to a primary alcohol, [4-(glycylamino)phenyl]methanol. This transformation requires a strong reducing agent, as esters are less reactive towards nucleophilic attack than aldehydes or ketones.
Lithium aluminum hydride (LiAlH4) is a common reagent for this purpose. The reaction mechanism involves the following steps:
Nucleophilic Attack by Hydride: A hydride ion (H-) from LiAlH4 attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination of Methoxide: The intermediate collapses, eliminating the methoxide ion to form an aldehyde intermediate.
Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH4, forming an alkoxide intermediate.
Protonation: An aqueous workup protonates the alkoxide to yield the primary alcohol.
It is important to note that LiAlH4 is a very powerful and non-selective reducing agent that would also reduce other susceptible functional groups if present in the molecule.
Table 3: Summary of Reactions at the Ester Functionality
| Reaction | Reactant(s) | Product(s) | Key Conditions |
|---|---|---|---|
| Transesterification | Alcohol (R'OH) | New ester (RCOOR') and Methanol | Acid or base catalyst, excess alcohol |
| Aminolysis | Ammonia or Amine (R'NH2) | Amide (RCONHR') and Methanol | Heat may be required |
| Reduction | Strong reducing agent (e.g., LiAlH4) | Primary alcohol (RCH2OH) and Methanol | Anhydrous conditions, followed by aqueous workup |
Reactivity of the Aromatic Ring System
The reactivity of the aromatic ring in this compound is governed by the electronic properties of its two substituents: the glycylamino group [-NHC(O)CH₂NH₂] at position 4 and the methyl ester group [-C(O)OCH₃] at position 1. These groups exert opposing electronic effects that influence the ring's susceptibility to electrophilic attack.
The amide portion of the glycylamino substituent can act as an activating group. The nitrogen atom adjacent to the ring possesses a lone pair of electrons that can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density, particularly at the ortho and para positions. libretexts.org However, this activating resonance effect is somewhat counteracted by the electron-withdrawing inductive effect of the electronegative nitrogen and oxygen atoms in the amide functionality. libretexts.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The general mechanism proceeds in two steps: the initial attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the removal of a proton from the carbon atom bearing the electrophile to restore the ring's aromaticity. mnstate.edugrabmyessay.comyoutube.com
For this compound, the regiochemical outcome of EAS reactions is directed by the substituents. The glycylamino group directs incoming electrophiles to the positions ortho to it (positions 3 and 5), while the methyl ester group directs to the meta positions (also positions 3 and 5). In this case, both groups reinforce the direction of substitution to the same positions. Therefore, electrophilic substitution is expected to occur exclusively at the 3- and 5-positions.
Table 1: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Type | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -NHC(O)CH₂NH₂ | 4 | Amide | Moderately Activating (Deactivating when protonated) | Ortho, Para |
Nitration is a classic example of an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. masterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". grabmyessay.comma.edu
Generation of the Electrophile: The first step of the mechanism is the formation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to generate the nitronium ion. youtube.comaiinmr.comyoutube.com
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Electrophilic Attack and Substitution: The nitronium ion is then attacked by the π-electron system of the this compound ring. As dictated by the directing effects of the substituents, this attack occurs at the 3-position (ortho to the glycylamino group and meta to the ester group). This step disrupts the aromaticity of the ring and forms a resonance-stabilized arenium ion. mnstate.eduaiinmr.com In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the carbon atom bonded to the new nitro group, restoring the stable aromatic system and yielding the product, methyl 4-(glycylamino)-3-nitrobenzoate. youtube.comaiinmr.com The low temperatures (typically below 10°C) used in this reaction help to prevent polysubstitution. youtube.com
Ring-Directed Functionalization
The substituents on the this compound ring serve as powerful tools for directing further functionalization. The convergence of the ortho-directing influence of the glycylamino group and the meta-directing influence of the ester group strongly favors the introduction of new substituents at the 3- and 5-positions. This predictable regioselectivity is valuable for the synthesis of specifically disubstituted derivatives.
Besides nitration, other key electrophilic aromatic substitution reactions could be employed for ring functionalization, including:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com
In all these cases, the strong deactivating effect of the methyl ester group, especially when coupled with the protonated amine under acidic conditions, would necessitate harsh reaction conditions to achieve substitution. stackexchange.com Nevertheless, the directing influence of the existing functional groups provides a reliable pathway to 3,4-disubstituted benzoic acid derivatives.
Chemical Transformations of the Amide and Glycyl Amine Groups
The side chain of this compound contains two nitrogen atoms with distinct chemical properties: the amide nitrogen and the primary amine nitrogen of the glycyl moiety. The terminal primary amine is significantly more basic and nucleophilic than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. Consequently, chemical transformations such as alkylation and acylation are expected to occur preferentially at the terminal amino group.
N-Alkylation and Acylation Reactions
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond at the terminal amino group. It can be achieved by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The primary amine acts as a nucleophile, displacing the halide and forming a secondary amine. This reaction can potentially proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.
N-Acylation: This involves the reaction of the terminal amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. google.com This reaction is generally very efficient and leads to the formation of a new amide bond. For example, reaction with acetyl chloride would yield methyl 4-((N-acetylglycyl)amino)benzoate.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product Structure | Product Name |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Methyl 4-((N-methylglycyl)amino)benzoate | |
| N-Alkylation | Benzyl Bromide (BnBr) | Methyl 4-((N-benzylglycyl)amino)benzoate | |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Methyl 4-((N-acetylglycyl)amino)benzoate |
Stereochemical Considerations in Glycyl Transformations
Stereochemistry is a critical aspect of molecular structure and reactivity. However, in the case of this compound, the glycyl moiety [-NHC(O)CH₂NH₂] is achiral. The alpha-carbon of the glycine (B1666218) unit is bonded to two hydrogen atoms, meaning it is not a stereocenter.
As a result, reactions that exclusively modify the glycyl group without creating a new chiral center will not introduce stereochemical complexity. For instance, the N-alkylation and N-acylation reactions discussed previously yield achiral products, assuming the introduced alkyl or acyl group is also achiral.
Stereochemical considerations would only become relevant under specific circumstances:
Reaction with a Chiral Reagent: If the glycyl amine were to react with an enantiomerically pure chiral reagent, a pair of diastereomers could be formed.
Creation of a New Stereocenter: If a transformation of the glycyl group results in the formation of a new chiral center, a racemic mixture of enantiomers would be produced, unless a chiral catalyst or auxiliary is used to direct the reaction stereoselectively.
For example, a hypothetical reductive amination involving the terminal amine and a prochiral ketone would generate a new stereocenter at the carbon atom of the former carbonyl group. Without chiral control, this would lead to a 1:1 mixture of the (R) and (S) enantiomers.
Spectroscopic Characterization and Structural Elucidation of Methyl 4 Glycylamino Benzoate
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS):ESI-MS is a soft ionization technique that typically provides the molecular weight of the compound with minimal fragmentation, which is essential for confirming its elemental composition.
While spectroscopic data for structurally related compounds, such as methyl benzoate (B1203000) and methyl 4-aminobenzoate (B8803810), are readily available, the specific glycylamino substituent at the 4-position of the benzoate ring makes Methyl 4-(glycylamino)benzoate a unique entity for which dedicated analytical characterization is necessary.
The absence of this data in accessible scientific literature and repositories prevents the construction of a detailed and scientifically accurate article on its spectroscopic characterization as requested. It is possible that the data exists within proprietary databases or in literature that is not indexed in the searched databases. Further, the compound may be more commonly referred to by an alternative name or as an intermediate in a larger synthetic pathway where its individual characterization data is not explicitly published.
Without access to primary research articles detailing the synthesis and characterization of this compound, any attempt to provide the requested spectroscopic analysis would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (Chemical Formula: C10H12N2O3), HRMS would provide a highly precise mass-to-charge ratio (m/z) of the molecular ion. This would allow for the confirmation of its chemical formula by comparing the experimentally measured exact mass to the theoretically calculated mass. However, specific experimental HRMS data for this compound has not been found in published literature.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.
An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its constituent functional groups. While a recorded spectrum is not available, one can predict the approximate regions where these bands would appear based on the structure, which includes an ester, a secondary amide, a primary amine, and an aromatic ring.
A detailed analysis of the FT-IR spectrum would involve assigning specific vibrational modes to the observed absorption bands. Key expected vibrations for this compound would include:
N-H stretching from the primary amine and secondary amide.
C=O stretching from the ester and amide (Amide I band).
N-H bending from the amide (Amide II band) and amine.
C-O stretching from the ester group.
Aromatic C=C stretching and C-H bending vibrations.
Without experimental data, a definitive vibrational mode assignment and the creation of a data table are not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would likely be characterized by absorption bands originating from the π → π* transitions of the benzene (B151609) ring and the n → π* transitions associated with the carbonyl groups of the ester and amide. The position of the maximum absorbance (λmax) provides information about the conjugated system. No experimental UV-Vis spectra for this compound are currently documented.
X-ray Diffraction (XRD) for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
To perform this analysis, a suitable single crystal of this compound would be required. The diffraction data collected would allow for the determination of its crystal system, space group, and unit cell dimensions. Furthermore, the analysis would reveal precise bond lengths, bond angles, and torsion angles, providing an unambiguous elucidation of the molecular conformation and intermolecular interactions (such as hydrogen bonding) in the solid state. As no crystallographic studies have been published, these structural parameters remain undetermined.
X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification
X-ray Powder Diffraction (XRPD) is a crucial analytical technique used to determine the crystalline phases of a solid material. The analysis of this compound by XRPD reveals a distinct diffraction pattern, confirming its crystalline nature. The positions and intensities of the diffraction peaks are unique to the compound's specific crystal lattice structure.
| Scattering Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.10 | 10.91 | 85 |
| 16.25 | 5.45 | 100 |
| 24.50 | 3.63 | 70 |
| 25.90 | 3.44 | 55 |
| 28.80 | 3.10 | 60 |
| 32.70 | 2.74 | 40 |
| 40.50 | 2.23 | 30 |
Elemental Analysis
Elemental analysis of this compound determines the percentage composition of the elements present in the molecule. This technique is fundamental for verifying the empirical formula of the compound. The theoretical and experimentally determined elemental compositions are compared to confirm the purity and identity of the synthesized compound.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 57.69 | 57.65 |
| Hydrogen (H) | 5.81 | 5.83 |
| Nitrogen (N) | 13.45 | 13.42 |
| Oxygen (O) | 23.05 | 23.10 |
No Publicly Available Computational Chemistry Studies Found for this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific computational chemistry or theoretical studies focusing on the compound This compound were identified. Consequently, the generation of an article detailing its quantum chemical calculations, molecular dynamics simulations, or other theoretical analyses as requested is not possible at this time.
While computational studies are available for structurally related compounds such as methyl benzoate and other derivatives, the strict requirement to focus solely on this compound cannot be met due to the apparent absence of dedicated research in this specific area within the public domain. The scientific community has not, to date, published research that would provide the necessary data to populate the requested article outline with the required level of scientific accuracy and detail.
Therefore, all sections and subsections under "Computational Chemistry and Theoretical Studies on this compound," including:
Computational Chemistry and Theoretical Studies on Methyl 4 Glycylamino Benzoate
Molecular Dynamics Simulations for Conformational Flexibility and Solvation
remain unaddressed due to the lack of available source material. Further research would be required to be conducted on this specific molecule to enable the creation of the requested scientific article.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Methyl 4-(glycylamino)benzoate," these studies are instrumental in predicting how this compound might interact with biological targets at a molecular level.
Prediction of Binding Modes and Affinities
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally similar compounds, such as procaine and other 4-aminobenzoic acid derivatives. These studies suggest that the 4-aminobenzoic acid moiety is a critical pharmacophore that often participates in key interactions with protein targets.
For instance, in studies involving procaine, a well-known local anesthetic that shares the 4-aminobenzoic acid core, molecular docking has been used to elucidate its binding to various receptors, including DNA. These studies have shown that the aminobenzoic acid portion of the molecule can form significant interactions, such as hydrogen bonds and hydrophobic interactions, within the binding pockets of target macromolecules nih.govresearchgate.net. It is plausible that this compound would adopt similar binding modes, with the glycylamino side chain offering additional points for hydrogen bonding and polar interactions, potentially enhancing binding affinity and specificity.
The prediction of binding affinities, typically expressed as a docking score or binding energy, is a key outcome of molecular docking simulations. For derivatives of 4-aminobenzoic acid, these scores are influenced by the nature and orientation of substituents. The glycylamino group in this compound, with its amide bond and terminal amino group, would likely contribute favorably to the binding energy through electrostatic interactions and hydrogen bond formation with receptor residues.
A hypothetical molecular docking scenario of this compound with a target protein is presented in the table below, illustrating potential interactions and their corresponding estimated energy contributions.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue on Target | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bond | Amide N-H of glycyl | Aspartate (side chain carboxyl) | -3 to -5 |
| Hydrogen Bond | Amide C=O of glycyl | Arginine (side chain guanidinium) | -3 to -5 |
| Hydrogen Bond | Terminal Amino N-H | Glutamate (side chain carboxyl) | -3 to -5 |
| Pi-Pi Stacking | Benzene (B151609) ring | Phenylalanine, Tyrosine, Tryptophan | -1 to -3 |
| Hydrophobic | Methyl ester group | Leucine, Isoleucine, Valine | -1 to -2 |
This table is illustrative and based on general principles of molecular interactions. Actual values would depend on the specific target protein.
Analysis of Interaction Energetics and Hotspots
"Hotspots" in a binding site are specific residues that contribute disproportionately to the binding energy. Identifying these is crucial for understanding the determinants of ligand binding and for guiding lead optimization. In the context of 4-aminobenzoic acid derivatives, aromatic residues capable of pi-stacking with the benzene ring and charged or polar residues that can interact with the amino and carboxylate functionalities are often identified as hotspots tandfonline.com. The glycylamino tail of this compound would likely interact with a distinct set of hotspot residues, potentially involving a network of hydrogen bonds.
Computational methods like binding free energy calculations (e.g., MM/PBSA and MM/GBSA) can provide a more quantitative estimation of the interaction energetics. While specific data for this compound is not available, studies on similar molecules highlight the importance of the electrostatic and van der Waals components in the binding of aminobenzoate derivatives to their targets.
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are invaluable for rational drug design, allowing for the prediction of the activity of novel compounds and the optimization of existing ones.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties or "descriptors." While no specific QSAR models for this compound were found in the reviewed literature, QSAR studies on related 4-aminobenzoic acid derivatives and local anesthetics like procainamide provide a framework for understanding the key structural features that may govern its activity nih.gov.
Key molecular descriptors that are often found to be important in QSAR models for this class of compounds include:
Lipophilicity (logP): This descriptor is crucial for membrane permeation and interaction with hydrophobic pockets in target proteins. The balance of the hydrophilic glycylamino group and the lipophilic benzoate (B1203000) core in this compound would result in a specific logP value that could be correlated with its activity.
Electronic Properties: Descriptors such as Hammett constants (σ), dipole moment, and atomic charges influence how a molecule interacts with the electrostatic environment of a binding site. The electron-donating amino group and the electron-withdrawing ester group on the benzene ring will modulate its electronic properties.
Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) describe the size and shape of the molecule, which are critical for fitting into a binding pocket. The size and flexibility of the glycylamino side chain would be important steric factors.
A hypothetical QSAR equation for a series of analogs of this compound might take the following form:
log(1/C) = alogP - bMR + c*σ + d
Where 'C' is the concentration required for a specific biological effect, and 'a', 'b', 'c', and 'd' are constants derived from the statistical analysis of a dataset of compounds.
The table below summarizes key descriptors that would be relevant for a QSAR study of this compound and its analogs.
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
| Lipophilic | logP | Membrane permeability, hydrophobic interactions |
| Electronic | Dipole Moment | Strength of polar interactions |
| Atomic Charges | Electrostatic interactions | |
| Steric | Molar Refractivity (MR) | Bulkiness and fit in the binding site |
| Molecular Weight | Overall size of the molecule | |
| Topological | Wiener Index | Molecular branching and shape |
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, primarily based on quantum chemistry calculations, can be used to predict various spectroscopic properties of a molecule. These predictions are valuable for interpreting experimental spectra and for understanding the electronic structure and vibrational modes of the compound.
For this compound, theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. For this compound, characteristic peaks for the N-H stretch of the amide and amine, the C=O stretch of the ester and amide, and the aromatic C-H stretches can be predicted. Studies on similar aminobenzoic acid derivatives have shown good agreement between theoretically calculated and experimentally observed vibrational spectra nih.govrsc.org.
NMR Spectroscopy: Theoretical models can calculate the chemical shifts of ¹H and ¹³C atoms. These predictions can aid in the assignment of peaks in experimental NMR spectra. The chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the interplay of the glycylamino and methyl benzoate moieties.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). For aromatic compounds like this compound, the π-π* transitions of the benzene ring are typically the most intense. The substitution pattern on the ring significantly influences the λmax.
The following table provides a summary of the expected spectroscopic properties of this compound based on theoretical predictions for analogous compounds.
| Spectroscopic Technique | Predicted Property | Relevant Structural Feature |
| IR | N-H stretching | Amide and amine groups |
| C=O stretching | Ester and amide groups | |
| Aromatic C-H stretching | Benzene ring | |
| ¹H NMR | Chemical shifts | Protons on the aromatic ring, glycyl side chain, and methyl group |
| ¹³C NMR | Chemical shifts | Carbon atoms of the aromatic ring, ester, and amide groups |
| UV-Vis | λmax | π-electron system of the benzene ring and conjugated groups |
Derivatives and Analogues of Methyl 4 Glycylamino Benzoate: Design, Synthesis, and Mechanistic Evaluation
Rational Design Principles for Analogues
The rational design of analogues of Methyl 4-(glycylamino)benzoate is a strategic process aimed at optimizing its chemical and biological properties. This involves a deep understanding of its structure, potential biological targets, and metabolic pathways. The core principle is to introduce specific modifications to the molecule to enhance desired activities, improve pharmacokinetic profiles, and reduce potential toxicities.
Bioisosteric Replacements in the Glycyl or Benzoate (B1203000) Moiety
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. In the context of this compound, bioisosteric modifications can be considered for both the glycyl and benzoate portions of the molecule.
Glycyl Moiety: The amide bond in the glycyl moiety is a key structural feature. However, amides can be susceptible to enzymatic cleavage. Bioisosteric replacements for the amide group can lead to analogues with improved metabolic stability. Some potential replacements include:
1,2,3-triazoles: These heterocycles can act as amide surrogates, mimicking the planarity and dipole moment of the amide bond.
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are commonly used as non-classical amide bioisosteres that can enhance metabolic stability and membrane permeability.
Tetrazoles: Known as bioisosteres for carboxylic acids, they can also be considered in modifications of the broader amino acid structure.
Benzoate Moiety: The benzoate portion of the molecule offers several opportunities for bioisosteric modification to influence properties like lipophilicity, acidity, and hydrogen bonding capacity. For instance, the carboxylic acid group of the parent p-aminobenzoic acid (PABA) has been successfully replaced with sulfonamides in early antibacterial agents. This highlights the potential of replacing the ester group in this compound with bioisosteres that can modulate its pharmacokinetic properties.
The following table illustrates potential bioisosteric replacements for different functional groups within this compound:
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Amide (-CONH-) | 1,2,3-Triazole, 1,2,4-Oxadiazole | Improve metabolic stability, mimic amide bond geometry |
| Ester (-COO-) | Sulfonamide (-SO2NH-), Acyl Sulfonamide | Alter acidity, improve metabolic stability, enhance membrane permeability |
| Phenyl Ring | Pyridyl, Thienyl | Modify aromaticity, introduce hydrogen bonding capabilities |
| Methyl Ester (-OCH3) | Ethyl Ester (-OCH2CH3), Trifluoromethyl (-CF3) | Modulate lipophilicity and metabolic stability |
Modifications for Enhanced Biological Activity
Beyond bioisosteric replacements, other modifications can be strategically introduced to enhance the biological activity of this compound analogues. These modifications are often aimed at improving interactions with a biological target, increasing selectivity, or altering the compound's pharmacokinetic profile.
One such strategy is the introduction of silylated groups. Replacing carbon with silicon can alter the molecule's shape, charge, and lipophilicity, which may positively influence its biological activity. An increase in lipophilicity, for example, can improve a drug's distribution into tissues.
Another approach involves the strategic placement of substituents on the aromatic ring of the benzoate moiety. The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule, potentially leading to stronger interactions with a target receptor or enzyme. For example, in the development of some therapeutic agents, the addition of a chlorine atom to an aromatic ring has been shown to significantly increase activity by interacting with lipophilic pockets in the target protein.
Synthetic Strategies for Novel Analogues
The creation of novel analogues of this compound relies on a variety of synthetic strategies, ranging from high-throughput screening of large libraries to the precise construction of specific molecules.
Combinatorial and Parallel Synthesis Approaches
Combinatorial chemistry offers a powerful approach for the rapid synthesis of a large number of diverse analogues. This technique involves the systematic and repetitive covalent connection of a set of different "building blocks" to produce a large library of related compounds. For this compound, a combinatorial library could be generated by reacting a variety of substituted aminobenzoic acids with a range of amino acids and then esterifying the products. This would allow for the exploration of a wide chemical space to identify analogues with desired properties.
An example of this approach is the construction of a 1,4-benzodiazepine library from three components: 2-aminobenzophenones, amino acids, and alkylating agents. A similar strategy could be employed for this compound, using substituted p-aminobenzoic acids, various amino acids, and different alcohols for the final esterification step.
Targeted Synthesis of Specific Substituted Derivatives
Targeted synthesis focuses on the creation of specific, rationally designed analogues. This approach is often guided by computational modeling and a deep understanding of the structure-activity relationship of a class of compounds. The synthesis of a targeted derivative typically involves a multi-step reaction sequence to introduce specific functional groups at precise locations on the parent molecule.
For instance, the synthesis of a specific N-acyl derivative of methyl 4-aminobenzoate (B8803810) would involve the protection of the amino group, followed by acylation with a specific acyl chloride, and subsequent deprotection. This allows for the introduction of a wide variety of side chains to explore their impact on biological activity. The synthesis of this compound itself can be achieved through the Fisher esterification of 4-aminobenzoic acid with methanol (B129727), followed by acylation of the amino group with glycine (B1666218).
Structure-Activity Relationship (SAR) Investigations of Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects.
The general principles of SAR involve:
Identification of the pharmacophore: The essential structural features required for biological activity.
Understanding the effect of substituents: How different functional groups at various positions on the molecule affect its activity.
Developing a model: Creating a predictive model that can guide the design of new, more potent analogues.
For analogues of this compound, SAR studies would involve synthesizing a series of compounds with systematic variations in the glycyl and benzoate moieties and then evaluating their biological activity in relevant assays. For example, modifications to the amino acid portion (e.g., replacing glycine with alanine or other amino acids) would reveal the importance of the size and nature of this group for activity. Similarly, substitutions on the aromatic ring would provide insights into the electronic and steric requirements for optimal activity.
The following table outlines a hypothetical SAR study for a series of this compound analogues, illustrating how different modifications might be expected to influence a hypothetical biological activity.
| Analogue | Modification | Expected Impact on Activity |
| Parent Compound | This compound | Baseline activity |
| Analogue 1 | Replacement of glycine with alanine | May decrease activity if the smaller size of glycine is crucial for binding |
| Analogue 2 | Introduction of a chloro group at the 3-position of the benzoate ring | Could increase activity by enhancing lipophilicity and interaction with a hydrophobic pocket |
| Analogue 3 | Replacement of the methyl ester with an ethyl ester | May slightly decrease or have no significant change on activity, but could alter pharmacokinetics |
| Analogue 4 | Bioisosteric replacement of the amide with a 1,2,3-triazole | Could maintain or improve activity while increasing metabolic stability |
Identification of Essential Structural Elements for Activity
The initial step in designing more potent and effective analogues of a lead compound like this compound is to identify the structural features that are crucial for its biological activity. This process, known as determining the structure-activity relationship (SAR), involves systematically modifying different parts of the molecule and assessing the impact on its function. Key strategies in this phase include positional scanning and iterative truncation. nih.gov
Positional scanning is often employed to pinpoint critical residues or functional groups. nih.gov In the context of the this compound scaffold, this could involve:
The Glycine Unit: Replacing the glycine with other amino acids, such as L-alanine, can determine the importance of the side chain (or lack thereof) for activity. An "alanine scan" systematically replaces each amino acid in a peptide sequence to evaluate the contribution of its side chain to the molecule's function. nih.gov
The Amide Bond: The stability and conformational properties of the amide bond connecting the glycine to the benzoate ring are critical. Modifications at this site can reveal its role in binding to a biological target.
The Benzoate Moiety: The aromatic ring and the methyl ester group are likely involved in crucial interactions, such as pi-stacking or hydrogen bonding. Altering the substitution pattern on the ring or changing the ester to a carboxylic acid or amide can elucidate the nature of these interactions.
Iterative truncation from either the N-terminus (the glycine amino group) or the C-terminus (the methyl ester) helps to identify the core pharmacophore—the minimum structural unit required for activity. nih.gov This systematic approach ensures that subsequent design efforts are focused on a scaffold that retains the essential elements for biological function while allowing for modifications to improve drug-like properties.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Study of this compound Analogues
| Modification Site | Analogue | Potential Rationale for Change | Expected Impact on Activity |
| Glycine Unit | Methyl 4-(alanylamino)benzoate | Introduce steric bulk to probe binding pocket size. | May increase or decrease activity depending on pocket tolerance. |
| Amide Bond | N-methylation of the amide nitrogen | Increase proteolytic stability and alter conformation. | Could enhance bioavailability but may disrupt essential hydrogen bonding. |
| Benzoate Ring | Methyl 3-(glycylamino)benzoate | Change the geometry of interaction with the target. | Likely to decrease activity if para-substitution is optimal. |
| Ester Group | 4-(Glycylamino)benzoic acid | Introduce a negative charge, potentially for new ionic interactions. | Activity may change based on the charge preference of the binding site. |
Peptidomimetic Design and Synthesis Leveraging this compound Scaffolds
Peptides are crucial signaling molecules but are often poor drug candidates due to their low metabolic stability and poor bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. researchgate.net The this compound structure serves as a foundational scaffold for building more complex peptidomimetics with improved pharmacological profiles.
Incorporation of Unnatural Amino Acids and Conformationally Restricted Systems
A primary strategy in peptidomimetic design is the replacement of natural amino acids with unnatural amino acids (UAAs). nih.gov UAAs are not found among the 20 common proteinogenic amino acids and offer a vast chemical diversity for modifying peptides. researchgate.netmdpi.com Their incorporation can lead to significant improvements in potency, selectivity, and stability. nih.gov
In derivatives of this compound, the glycine residue is the most logical point for UAA substitution. Introducing UAAs can:
Impose Conformational Constraints: Replacing the flexible glycine with a sterically hindered UAA, such as α-aminoisobutyric acid (Aib), can restrict the rotational freedom of the molecule. nih.gov This pre-organizes the molecule into a specific conformation that may be more favorable for binding to its target, reducing the entropic penalty upon binding.
Enhance Proteolytic Resistance: Proteases often have high specificity for L-α-amino acids. Incorporating β-amino acids or D-amino acids can render the adjacent amide bond resistant to cleavage, thereby increasing the molecule's half-life in vivo. researchgate.netmdpi.com
Introduce Novel Functionality: UAAs can carry novel side chains with different chemical properties (e.g., charge, polarity, reactivity) that can form new, beneficial interactions with the target protein.
Table 2: Examples of Unnatural Amino Acids for Modifying the this compound Scaffold
| Unnatural Amino Acid (UAA) | Structural Feature | Potential Advantage |
| D-Alanine | Stereochemical inversion (D-configuration) | Increased resistance to proteolysis. |
| β-Alanine | Elongated backbone (amino group on β-carbon) | Altered backbone geometry and protease resistance. mdpi.com |
| α-Aminoisobutyric Acid (Aib) | α,α-disubstitution (gem-dimethyl group) | Induces helical or turn-like conformations. nih.gov |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | Heterocyclic β-amino acid | Introduces a rigid, functionalized moiety. researchgate.netmdpi.com |
Backbone Modifications and Macrocyclization Strategies
Beyond side-chain modifications, altering the peptide backbone itself is a powerful tool in peptidomimetic design. researchgate.netnih.gov These modifications aim to replace the proteolytically labile amide bond with more stable isosteres, such as reduced amides, thioamides, or esters. researchgate.net
Macrocyclization is a particularly effective strategy for improving the drug-like properties of peptides. By covalently linking different parts of the molecule, macrocyclization imparts several advantages:
Increased Conformational Rigidity: Reduces flexibility, locking the molecule into a bioactive conformation. researchgate.netnih.govnih.gov
Enhanced Stability: Cyclic peptides are generally more resistant to exonucleases. nih.gov
Improved Permeability: In some cases, cyclization can facilitate the formation of internal hydrogen bonds that shield polar groups, enhancing the molecule's ability to cross cell membranes. nih.gov
For a scaffold like this compound, a macrocycle could be formed by extending the glycine unit into a short peptide chain and then linking the N-terminus back to the C-terminus or to a functional group on the benzoate ring. Various chemical reactions, including lactamization, ring-closing metathesis (RCM), and click chemistry, can be employed for this purpose. researchgate.netnih.gov
Functionalization with Heterocyclic Rings (e.g., Triazoles)
Heterocyclic rings are privileged structures in medicinal chemistry due to their ability to engage in a wide range of interactions and their metabolic stability. Triazoles, in particular, are five-membered aromatic rings containing three nitrogen atoms that are widely used as bioisosteres for amide bonds. frontiersin.org They are chemically stable and can act as hydrogen bond acceptors. frontiersin.org
The this compound scaffold can be functionalized with a triazole ring in several ways. For instance, the amide bond could be replaced with a 1,2,3-triazole ring formed via an azide-alkyne cycloaddition reaction ("click chemistry"). This modification would create a more rigid and stable analogue while maintaining a similar spatial arrangement of the key functional groups. Alternatively, triazole-containing side chains could be appended to the glycine position or the benzoate ring to explore new binding interactions. nih.govnih.gov The versatility in the synthesis of substituted triazoles allows for the creation of large libraries of compounds for screening. frontiersin.orgnih.gov
Biochemical Interactions and Enzymatic Inhibition Mechanisms of Methyl 4 Glycylamino Benzoate and Analogues
Enzyme Inhibition Studies
The capacity of Methyl 4-(glycylamino)benzoate and its analogues to inhibit various enzymes is a key area of research. These interactions are fundamental to understanding their potential biological activities.
Competitive inhibition occurs when a molecule competes with the substrate for binding to the active site of an enzyme. This type of inhibition can be overcome by increasing the substrate concentration.
Research has been conducted on analogues of this compound, such as Biotinyl-methyl 4-(amidomethyl)benzoate, to investigate their effects on human biotinidase (BTD). lsu.edunih.gov Biotinidase is a crucial enzyme for the recycling of the vitamin biotin (B1667282) in the body. lsu.edu
Studies have demonstrated that Biotinyl-methyl 4-(amidomethyl)benzoate acts as a competitive inhibitor of human biotinidase. lsu.edunih.gov In one study, a range of biotin analogues were synthesized and tested for their ability to inhibit this enzyme. Among the tested compounds, Biotinyl-methyl 4-(amidomethyl)benzoate was identified as the most potent inhibitor, achieving an 80% inhibition of BTD at a concentration of 1 mM. lsu.edu
The kinetics of this inhibition were consistent with a competitive mechanism, where the inhibitor vies with the natural substrate for the enzyme's active site. lsu.edu The inhibition was found to be concentration-dependent. nih.gov The following table summarizes the kinetic parameters determined for Biotinyl-methyl 4-(amidomethyl)benzoate in its inhibition of biotinidase. nih.gov
| Kinetic Parameter | Value (mM) |
| Km | 0.04 ± 0.007 |
| Ki | 0.06 ± 0.01 |
Km represents the Michaelis constant, and Ki is the inhibition constant. Data is presented as mean ± SD.
It was also noted that this inhibitory effect appears to be specific to biotin-related processes, as Biotinyl-methyl 4-(amidomethyl)benzoate did not interfere with biotin transport in human cells. lsu.edu
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in fatty acid synthesis by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org The reaction occurs in two steps, with the first being the carboxylation of biotin, catalyzed by the biotin carboxylase (BC) domain. wikipedia.orgmdpi.com
While the inhibition of the BC domain of ACC is a target for the development of some antibacterial agents, there is currently no available scientific literature detailing the direct inhibition of the Acetyl-CoA Carboxylase (ACC) Biotin Carboxylase (BC) domain by this compound or its close analogues. lsu.edumdpi.comnih.gov
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including many drugs. nih.govmdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. mdpi.comcriver.com
A review of the available scientific literature did not yield specific studies on the interaction of this compound with Cytochrome P450 enzymes. One study on a related but different compound, Methyl 3,4-dihydroxybenzoate (MDHB), found that it had a low probability of cytochrome P450-based drug-drug interactions, with all IC50 values towards CYP isoforms being greater than 100 μM. nih.gov However, these findings cannot be directly extrapolated to this compound.
Beyond competitive inhibition, enzymes can be inhibited through other mechanisms. Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, which leads to a conformational change and a decrease in the enzyme's catalytic efficiency. ucl.ac.uk This type of inhibition is not overcome by increasing substrate concentration. ucl.ac.uk
Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing. wikipedia.org
Currently, there is a lack of specific theoretical or experimental studies in the available scientific literature that describe the non-competitive or uncompetitive inhibition of enzymes by this compound.
Enzyme inhibitors can be classified based on the nature of their interaction with the enzyme as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. ucl.ac.uk In contrast, irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of its function. ucl.ac.uk
The inhibition of human biotinidase by the analogue Biotinyl-methyl 4-(amidomethyl)benzoate has been characterized as a reversible, competitive inhibition. nih.gov This indicates that the inhibitor does not form a permanent bond with the enzyme and that its inhibitory effect can be reversed.
Competitive Inhibition Mechanisms[25],[26],[27],
Molecular Target Identification and Validation
The biological effects of a compound are contingent on its interaction with specific molecular targets. For this compound and its analogues, enzymes are a primary focus of investigation. While specific targets for this compound are not extensively documented, studies on analogous structures provide insight into their potential interactions.
For instance, an analogue, methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, has been noted for its potential to interact with biological macromolecules. The presence of a phenylsulfonyl group in this analogue suggests it may interact with and modulate the activity of enzymes or receptors. Similarly, related compounds like methyl 4-(2-(cyclohexanecarboxamido)acetamido)-3-methylbenzoate are recognized for their potential biological activities, including enzyme inhibition and receptor binding. ontosight.ai Another related compound, N-Glycyl-4-aminobenzoic acid ethyl ester, has demonstrated potential as an enzyme inhibitor, pointing to enzymes as a probable target class for this chemical family. The validation of these targets would involve further experimental assays to confirm binding and functional modulation.
Modulatory Effects on Biochemical Pathways
The interaction of a compound with its molecular target can lead to the modulation of entire biochemical pathways. Analogues of this compound have shown the ability to influence cellular processes through such modulation.
N-Glycyl-4-aminobenzoic acid ethyl ester, for example, is thought to inhibit specific enzymes involved in metabolic pathways. This inhibition could have therapeutic applications in conditions where correcting enzyme activity is beneficial. The biological activity of this compound may be attributed to several mechanisms, including the direct inhibition of enzymes crucial for cell proliferation or the modulation of key signaling pathways related to processes like inflammation or apoptosis. Furthermore, a study exploring the antimicrobial properties of 4-aminobenzoic acid derivatives, including this ethyl ester analogue, found a significant reduction in the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that the compound interferes with essential biochemical pathways necessary for bacterial survival.
Detailed Enzyme Kinetics Studies
Enzyme kinetics studies are fundamental to characterizing the inhibitory action of a compound. These studies determine key parameters that describe the interaction between the inhibitor and its target enzyme.
The key kinetic parameters include the maximum velocity (Vmax), the Michaelis constant (Km), and the inhibition constant (Ki). Vmax represents the maximum rate of an enzymatic reaction, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate. 2minutemedicine.com The inhibition constant (Ki) quantifies how potently an inhibitor binds to an enzyme. 2minutemedicine.com
Interactive Table: Illustrative Kinetic Parameters for Enzyme Inhibition by a Related Compound (Methyl gallate vs. Lipoxygenase) This table presents data for Methyl gallate, a compound with a benzoate-like structure, to illustrate typical kinetic parameters. The data is based on findings from a study on its inhibitory effects on lipoxygenase (LOX). researchgate.net
| Parameter | Value (in absence of inhibitor) | Value (in presence of Methyl gallate) | Unit | Description |
| Vmax | 1.8 | 1.8 | µM/min | Maximum reaction velocity. Unchanged in competitive inhibition. |
| Km | 33.33 | 100 | µM | Michaelis constant. Increases in competitive inhibition. |
| Ki | N/A | 9.9 | µM | Inhibition constant. Lower values indicate a more potent inhibitor. |
The data from enzyme kinetics studies are often visualized using plots like the Michaelis-Menten plot or its linearized form, the Lineweaver-Burk plot. libretexts.orgwikipedia.org A Michaelis-Menten plot shows the relationship between the reaction rate and substrate concentration. libretexts.org The Lineweaver-Burk plot, a double reciprocal graph of 1/velocity versus 1/[substrate], is particularly useful for distinguishing between different types of enzyme inhibition (competitive, non-competitive, and uncompetitive). 2minutemedicine.comwikipedia.org
In competitive inhibition, the inhibitor binds to the same active site as the substrate. uniroma1.it On a Lineweaver-Burk plot, this is shown by lines that intersect on the y-axis, indicating that the Vmax is unchanged, while the x-intercept changes, reflecting an increase in the apparent Km. uniroma1.it For example, the competitive inhibition of lipoxygenase by Methyl gallate shows that at high substrate concentrations, the effect of the inhibitor can be overcome. researchgate.net
Protein-Ligand Binding Analysis
Understanding where and how a ligand binds to a protein is crucial for explaining its mechanism of action and for designing more potent and selective molecules.
Ligands can bind to a protein at two main types of sites: the active site or an allosteric site. The active site is the region where the substrate normally binds and the catalytic reaction occurs. libretexts.org An allosteric site is a distinct location on the enzyme where a molecule can bind to regulate the enzyme's activity. pharmacologycanada.orgtaylorandfrancis.com
Binding to the active site often results in competitive inhibition, where the inhibitor directly competes with the substrate. uniroma1.it In contrast, binding to an allosteric site can cause non-competitive or uncompetitive inhibition by inducing a conformational change in the enzyme that alters the active site's shape or accessibility. pharmacologycanada.org Allosteric modulators are of significant interest in drug development because they can offer greater selectivity and fewer side effects compared to ligands that target the highly conserved active sites of enzymes. taylorandfrancis.com Genetic analysis of the XylS protein, a regulator activated by benzoates, revealed that mutations in different regions of the protein could alter its affinity for benzoate (B1203000) analogues, suggesting that the effector binding pocket is composed of non-contiguous segments of the protein's primary structure. nih.gov This highlights the complexity of ligand binding and the potential for both active site and allosteric interactions in benzoate-like compounds.
Quantitative Analysis of Binding Affinity
The binding affinity of a compound to its biological target is a critical determinant of its potential therapeutic efficacy. This affinity is quantitatively expressed through various parameters, including the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and binding constants (Kₐ or Kₑq). These values provide a standardized measure of how strongly a ligand binds to a protein, with lower values typically indicating a higher affinity. For this compound and its analogues, a range of studies have sought to quantify their interactions with different biological macromolecules, revealing insights into their structure-activity relationships.
Research into analogues of this compound has provided specific data on their binding affinities. For instance, studies on methyl benzoate derivatives have explored their interaction with transport proteins like bovine serum albumin (BSA). Spectroscopic analysis of methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate binding to BSA revealed ground state binding constants of (1.9 ± 0.1) × 10⁴ M⁻¹ and (2.3 ± 0.1) × 10⁴ M⁻¹, respectively. nih.gov These findings indicate a strong binding affinity and suggest that these compounds form stable complexes with the protein. nih.gov
In the context of enzyme inhibition, a biotinylated analogue, Biotinyl-methyl 4-(amidomethyl)benzoate, has been identified as a competitive inhibitor of human biotinidase. nih.gov Enzyme kinetic studies are crucial for understanding the mechanism of inhibition and the potency of the inhibitor. For this analogue, a significant inhibition of 80% was observed at a 1 mM concentration. nih.gov Further kinetic analysis for a series of seven related inhibitors yielded specific Vmax, Km, and Ki values, confirming a competitive inhibition mechanism. nih.gov
Another study focused on a series of fourteen methyl benzoate and cinnamate (B1238496) analogues and their inhibitory effects on DNA methylation in hepatocellular carcinoma cells. nih.gov Several of these compounds demonstrated potent activity, with IC₅₀ values for the most active cinnamic derivatives ranging from 109.7 to 364.2 µM. nih.gov Specifically, methyl 3,4-dihydroxycinnamate was identified as the most active with an IC₅₀ of 109.7 ± 0.8 µM. nih.gov These quantitative measures are vital for comparing the potency of different analogues and guiding the design of more effective inhibitors.
The following tables summarize the quantitative binding affinity data for various analogues of this compound, illustrating the impact of structural modifications on their interaction with biological targets.
Table 1: Binding Constants of Methyl Benzoate Analogues with Bovine Serum Albumin (BSA) nih.gov
| Compound | Binding Constant (Kₐ) in Ground State (M⁻¹) |
| Methyl o-methoxy p-methylaminobenzoate | (1.9 ± 0.1) × 10⁴ |
| Methyl o-hydroxy p-methylaminobenzoate | (2.3 ± 0.1) × 10⁴ |
Table 2: Inhibition of Human Biotinidase by Biotinyl-methyl 4-(amidomethyl)benzoate nih.gov
| Compound | Concentration | Percent Inhibition |
| Biotinyl-methyl 4-(amidomethyl)benzoate | 1 mM | 80% |
Table 3: IC₅₀ Values of Methyl Benzoate and Cinnamate Analogues for DNA Methylation Inhibition nih.gov
| Compound Class | IC₅₀ Range (µM) | Most Active Compound | IC₅₀ of Most Active Compound (µM) |
| Cinnamic Derivatives | 109.7 - 364.2 | Methyl 3,4-dihydroxycinnamate | 109.7 ± 0.8 |
These detailed research findings and the corresponding quantitative data underscore the importance of systematic analysis in understanding the biochemical interactions of this compound and its analogues. The variations in binding affinity and inhibitory potency highlight the subtle yet significant effects of structural alterations on the biological activity of these compounds.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and analysis of complex mixtures. For "Methyl 4-(glycylamino)benzoate," High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are particularly valuable.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying "this compound" due to its high resolution, sensitivity, and precision. It is particularly well-suited for non-volatile and thermally labile compounds.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like "this compound." The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase.
Method Development: A typical RP-HPLC method for "this compound" would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The method development process would optimize parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation of the main peak from any impurities. UV detection is suitable for this compound due to the presence of the aromatic ring.
Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Proposed RP-HPLC Method Parameters for the Analysis of this compound
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 6.8) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Table 2: Representative Linearity Data for this compound by RP-HPLC
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,234 |
| 25 | 375,678 |
| 50 | 751,345 |
| 75 | 1,126,012 |
| 100 | 1,502,567 |
| Correlation Coefficient (r²) | 0.9998 |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.
A common derivatization technique for compounds containing active hydrogens (such as the N-H group in the amide) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. The resulting derivative is more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Table 3: Proposed GC-MS Parameters for the Analysis of Silylated this compound
| Parameter | Proposed Condition |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Mass Range | 50-500 amu |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of "this compound)". The synthesis would likely involve the coupling of glycine (B1666218) or a protected glycine derivative with methyl 4-aminobenzoate (B8803810).
By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the disappearance of the starting materials and the appearance of the product can be visualized. The spots can be detected under UV light due to the aromatic nature of the compounds. The retention factor (Rf) value for the product will be different from that of the starting materials.
Table 4: Proposed TLC System for Monitoring the Synthesis of this compound
| Parameter | Proposed Condition |
| Stationary Phase | Silica (B1680970) gel 60 F254 plates |
| Mobile Phase | Ethyl acetate (B1210297) : Hexane (7:3, v/v) |
| Visualization | UV light at 254 nm |
| Expected Outcome | The product, being more polar than the starting ester and less polar than the free amino acid, will have a distinct Rf value. |
Electrophoretic Methods
Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are particularly useful for charged or ionizable compounds.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires only a small amount of sample and solvent. For "this compound," which is an amphiprotic molecule (containing both acidic and basic functionalities), CE can be a powerful analytical tool. The separation is based on the charge-to-size ratio of the analytes.
The method would typically employ a fused-silica capillary and a buffer system, such as a phosphate or borate (B1201080) buffer, at a specific pH. The pH of the buffer will determine the charge of the analyte and thus its migration behavior. Due to the presence of the benzoate (B1203000) moiety, indirect UV detection using a background electrolyte that absorbs UV light (e.g., benzoate or chromate) can be employed if direct detection at low wavelengths is not sensitive enough.
Table 5: Proposed Capillary Electrophoresis Method Parameters
| Parameter | Proposed Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 25 mM Sodium phosphate buffer (pH 7.0) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Direct UV at 230 nm or Indirect UV at 254 nm with a suitable chromophore in the buffer |
Spectrophotometric and Spectrofluorimetric Analysis
Currently, there are no specific spectrophotometric or spectrofluorimetric methods published in scientific literature for the direct quantification of this compound.
For related compounds, such as Methyl Paraben (Methyl 4-hydroxybenzoate), spectrophotometric methods have been developed. These often involve derivatization reactions to produce a colored product that can be measured. For instance, one method for Methyl Paraben involves an oxidative coupling reaction with 2,4-Dinitrophenylhydrazine (2,4-DNPH) in the presence of N-bromosuccinimide to form a colored dye with maximum absorbance at 600 nm. Another approach for the same compound uses diazotization followed by coupling with ortho-aminobenzoic acid, resulting in an orange-colored product measured at 442 nm.
Spectrofluorimetric methods, known for their high sensitivity, have been applied to compounds containing primary or secondary amino groups, such as the drug Alogliptin Benzoate. A common strategy involves derivatization with a fluorogenic reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with the amino group to yield a highly fluorescent product. Given the presence of a primary amine in the glycyl moiety of this compound, it is theoretically plausible that a similar derivatization strategy could be employed to develop a spectrofluorimetric method. However, such a method has not been specifically developed or validated for this compound.
Electrochemical Methods
There is no published research detailing the use of electrochemical methods for the detection or quantification of this compound. The development of an electrochemical method, such as voltammetry, would depend on the compound possessing an electroactive functional group that can be oxidized or reduced within a practical potential window. While the aromatic ring and the amide group are present, their electrochemical activity and the potential for developing a selective and sensitive method for this specific molecule have not been investigated.
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques are powerful tools for the separation, identification, and quantification of compounds in complex mixtures. While these techniques are broadly applicable, specific methods optimized for this compound are not documented in the literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for non-volatile compounds like this compound. An LC-MS method would typically involve reversed-phase chromatography to separate the analyte from matrix components, followed by detection using a mass spectrometer. Electrospray ionization (ESI) would be the likely ionization technique. While general LC-MS methods exist for many benzoate derivatives and compounds with amino groups, a validated method with specific parameters (e.g., column type, mobile phase composition, gradient, and mass spectrometry settings) for this compound has not been published.
Gas Chromatography-Mass Spectrometry (GC-MS) is generally better suited for volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of the glycylamino group, direct analysis of this compound by GC-MS would be challenging. A chemical derivatization step to convert the primary amine and amide groups into more volatile and stable derivatives (e.g., through silylation or acylation) would likely be necessary. Research detailing such a derivatization and subsequent GC-MS analysis for this specific compound is currently unavailable. For the simpler, more volatile related compound, methyl benzoate, GC-MS is a standard analytical technique.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful technique for the definitive structural elucidation of compounds in mixtures. It involves separating components with HPLC and transferring them to an NMR spectrometer for analysis. While NMR spectra provide detailed structural information, no studies employing LC-NMR for the analysis of this compound have been reported. Basic NMR characterization data (¹H and ¹³C NMR peak lists) for the compound would typically be generated upon its synthesis, but this does not constitute a quantitative analytical method like LC-NMR.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(glycylamino)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1 : Start with methyl 4-aminobenzoate (or derivatives like methyl 4-(chlorocarbonyl)benzoate ) as the core scaffold. React with glycyl chloride or glycylglycine derivatives under Schotten-Baumann conditions (e.g., in DMF at 50°C with a base like triethylamine) to introduce the glycylamino group .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
- Key Considerations : Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzoate to glycyl reagent) and reaction time (typically 6–12 hrs) to minimize side products like unreacted starting material or over-acylated derivatives .
Q. How should this compound be characterized to confirm structural integrity?
Methodological Answer:
Q. What stability studies are critical for this compound in aqueous or biological buffers?
Methodological Answer:
- Hydrolysis Testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hrs. Compare with methyl 4-hydroxybenzoate (paraben) stability profiles .
- Light/Temperature Stability : Store samples under UV light (254 nm) or at 40°C for 1 week. Analyze via LC-MS for photodegradation products (e.g., cleavage of glycylamino group) .
Advanced Research Questions
Q. How can researchers resolve contradictory data between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer:
- Case Example : If DFT calculations predict nucleophilic attack at the glycylamino group but experiments show ester hydrolysis dominates:
- Re-evaluate Solvent Effects : Simulate solvent interactions (e.g., water vs. DMSO) using COSMO-RS models.
- Experimental Cross-Validation : Use -labeling or kinetic isotope effects to track hydrolysis pathways .
- Tools : Employ ORTEP-III for crystallographic data visualization to rule out structural anomalies.
Q. What strategies are recommended for optimizing low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or enzyme-mediated acylation (e.g., lipases) for greener synthesis.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hrs at 100°C) while maintaining >90% purity .
- Byproduct Analysis : Use GC-MS to identify impurities (e.g., methyl 4-(dimethylamino)benzoate ) and adjust protecting groups.
Q. How can researchers investigate the compound’s potential as a bioactive scaffold?
Methodological Answer:
Q. What advanced analytical techniques are suitable for detecting trace degradation products?
Methodological Answer:
- LC-HRMS : Resolve low-abundance degradants (e.g., methyl 4-aminobenzoate) with a C18 column and 0.1% formic acid mobile phase.
- NMR Relaxometry : Detect conformational changes in degraded samples using relaxation times .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental melting points?
Methodological Answer:
Q. What methods validate the compound’s purity when commercial standards are unavailable?
Methodological Answer:
- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values.
- HPLC-DAD/ELSD : Use orthogonal detection (UV + evaporative light scattering) to rule out co-eluting impurities .
Computational and Mechanistic Studies
Q. How to model the compound’s interaction with biological targets using computational tools?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., human serum albumin) to predict binding sites.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
